1-(1-PIPERAZINYL)-2-PYRROLIDINONE
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Overview
Description
1-(1-Piperazinyl)-2-pyrrolidinone is a heterocyclic organic compound that features both piperazine and pyrrolidinone moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Piperazinyl)-2-pyrrolidinone can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions, followed by purification steps such as extraction and crystallization to obtain the pure compound. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Piperazinyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Various N-substituted derivatives depending on the substituents introduced.
Scientific Research Applications
1-(1-Piperazinyl)-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of 1-(1-Piperazinyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound can act as an antagonist or agonist at various receptor sites, influencing neurotransmitter activity and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects .
Comparison with Similar Compounds
Piperazine: A related compound with a similar piperazine moiety but lacking the pyrrolidinone ring.
Pyrrolidinone: A compound with a similar pyrrolidinone ring but lacking the piperazine moiety.
3-(Piperazin-1-yl)-1,2-benzothiazole: A hybrid compound with both piperazine and benzothiazole moieties.
Uniqueness: 1-(1-Piperazinyl)-2-pyrrolidinone is unique due to the presence of both piperazine and pyrrolidinone rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
870262-99-0 |
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Molecular Formula |
C8H15N3O |
Molecular Weight |
169.2 |
Purity |
90 |
Origin of Product |
United States |
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